4-Chloro-2-(pentan-2-ylthio)pyridine
Overview
Description
4-Chloro-2-(pentan-2-ylthio)pyridine is a chemical compound with the molecular formula C10H14ClNS . It has a molecular weight of 215.74 .
Synthesis Analysis
The synthesis of pyridine compounds like this compound is an important research field due to their versatile applications . The synthesis methods are classified into three classes: reactions based on pyridine rings, cyclization, and cycloaddition reactions . For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Chemical Reactions Analysis
The chemical reactions involving pyridine compounds are mainly substitution, addition, and oxidation . The most common type is electrophilic substitution . For instance, the reaction of alcohols with thionyl chloride is taught as an SN2 reaction .Mechanism of Action
The mechanism of action for pyridine compounds involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
The safety data sheets for similar compounds suggest that they may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin or if inhaled . It is recommended to use protective gloves, protective clothing, eye protection, and face protection when handling such compounds .
Properties
IUPAC Name |
4-chloro-2-pentan-2-ylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c1-3-4-8(2)13-10-7-9(11)5-6-12-10/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUXKCWFSPALZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)SC1=NC=CC(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744890 | |
Record name | 4-Chloro-2-[(pentan-2-yl)sulfanyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346707-32-1 | |
Record name | 4-Chloro-2-[(pentan-2-yl)sulfanyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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